(3-Aminoazetidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Overview
Description
Scientific Research Applications
Pharmacological Evaluation and Antagonist Activity
TRPV4 Antagonists for Pain Treatment : A series of derivatives related to the chemical structure were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in preclinical models. This research demonstrates the potential of these compounds in developing new treatments for pain (Tsuno et al., 2017).
Antimicrobial and Antioxidant Activity
Unexpected Reaction Products with Biological Activity : Research into the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions uncovered compounds with moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Structural Characterization and Synthesis
Synthesis and Characterization of Derivatives : Studies on the synthesis, crystal structure, and biological evaluation of related compounds provide insights into their structural properties and potential applications in scientific research, including antimicrobial activities (Böck et al., 2021; Patel et al., 2011).
Molecular Docking and Theoretical Studies
DFT and Molecular Docking Studies : Theoretical studies including density functional theory (DFT) calculations and molecular docking have been conducted on related compounds to understand their stability, charge transfer, and potential antiviral activity (FathimaShahana & Yardily, 2020).
Properties
IUPAC Name |
5-(3-aminoazetidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-7-4-12(5-7)9(14)6-1-2-8(13)11-3-6/h1-3,7H,4-5,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCFQGYVABSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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